molecular formula C14H10N2O4S B14554974 3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid CAS No. 62013-55-2

3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid

Cat. No.: B14554974
CAS No.: 62013-55-2
M. Wt: 302.31 g/mol
InChI Key: OEMGEUVAMHWYTM-UHFFFAOYSA-N
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Description

3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 2-position and a sulfanyl group linked to a 4-carbamoylbenzoyl moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine-2-carboxylic acid core, which can be synthesized through various methods such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis .

This can be achieved through nucleophilic substitution reactions using thiol reagents under appropriate conditions . Finally, the 4-carbamoylbenzoyl moiety is introduced via acylation reactions using suitable acylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Esters, amides.

Mechanism of Action

The mechanism of action of 3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the carbamoylbenzoyl moiety can interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects .

Properties

CAS No.

62013-55-2

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

3-(4-carbamoylbenzoyl)sulfanylpyridine-2-carboxylic acid

InChI

InChI=1S/C14H10N2O4S/c15-12(17)8-3-5-9(6-4-8)14(20)21-10-2-1-7-16-11(10)13(18)19/h1-7H,(H2,15,17)(H,18,19)

InChI Key

OEMGEUVAMHWYTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)SC(=O)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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